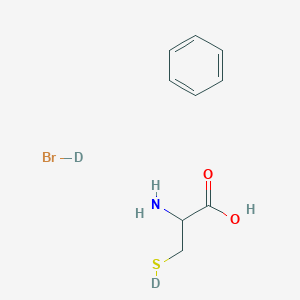
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is not fully understood. However, it is believed to exert its biological effects by inhibiting certain enzymes and signaling pathways in the body. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. It has also been shown to inhibit the replication of certain viruses such as herpes simplex virus type 1 (HSV-1).
Biochemical and Physiological Effects:
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been shown to have a number of biochemical and physiological effects. For example, it has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in vitro and in vivo. It has also been shown to inhibit the proliferation and migration of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide is its broad range of potential applications in various fields. It is also relatively easy to synthesize and has been shown to have low toxicity in animal studies. However, one of the main limitations of this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide. One area of research is the development of more efficient synthesis methods and the optimization of reaction conditions to improve the yield and purity of the compound. Another area of research is the investigation of the compound's potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, further studies are needed to explore the compound's potential as a photo-initiator in polymerization reactions and as a material for the fabrication of OLEDs.
Métodos De Síntesis
The synthesis of N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide involves the reaction of 6-chloro-2-phenyl-1,2,3-benzotriazole-5-carboxylic acid with 3,4-dimethylaniline in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane or dimethylformamide (DMF) under appropriate reaction conditions.
Aplicaciones Científicas De Investigación
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been extensively studied for its potential applications in various fields such as medicine, agriculture, and materials science. In medicine, this compound has been shown to possess anti-inflammatory, anti-tumor, and anti-viral properties. It has also been investigated as a potential therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease.
In agriculture, N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide has been studied for its potential use as a fungicide and herbicide. It has also been shown to enhance the growth and yield of crops such as rice and wheat.
In materials science, this compound has been investigated for its potential use as a photo-initiator in polymerization reactions. It has also been studied as a potential material for the fabrication of organic light-emitting diodes (OLEDs).
Propiedades
Nombre del producto |
N-(6-chloro-2-phenyl-2H-1,2,3-benzotriazol-5-yl)-3,4-dimethylbenzamide |
|---|---|
Fórmula molecular |
C21H17ClN4O |
Peso molecular |
376.8 g/mol |
Nombre IUPAC |
N-(6-chloro-2-phenylbenzotriazol-5-yl)-3,4-dimethylbenzamide |
InChI |
InChI=1S/C21H17ClN4O/c1-13-8-9-15(10-14(13)2)21(27)23-18-12-20-19(11-17(18)22)24-26(25-20)16-6-4-3-5-7-16/h3-12H,1-2H3,(H,23,27) |
Clave InChI |
BXORTWFWGYNZJV-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC3=NN(N=C3C=C2Cl)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![N-{4-[(4-cyano-2-fluorobenzoyl)amino]-2-methoxyphenyl}-1-benzofuran-2-carboxamide](/img/structure/B237119.png)
![N-[[(4E)-4-(5-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]carbamothioyl]-2-phenylacetamide](/img/structure/B237121.png)

![5-nitro-N-{4-[4-(2-thienylcarbonyl)-1-piperazinyl]phenyl}-2-furamide](/img/structure/B237136.png)

![N-[4-(4-propanoylpiperazin-1-yl)phenyl]biphenyl-4-carboxamide](/img/structure/B237142.png)
![2-[(4-chlorophenyl)sulfanyl]-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B237144.png)
